molecular formula C10H7NO3 B3052094 1-Hydroxy-6-nitronaphthalene CAS No. 38397-06-7

1-Hydroxy-6-nitronaphthalene

Cat. No.: B3052094
CAS No.: 38397-06-7
M. Wt: 189.17 g/mol
InChI Key: VOBPSSPZWWISCT-UHFFFAOYSA-N
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Description

1-Hydroxy-6-nitronaphthalene is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the naphthalene ring

Preparation Methods

Chemical Reactions Analysis

1-Hydroxy-6-nitronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-6-nitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in microbial degradation, the compound is initially oxidized by a three-component dioxygenase enzyme system, leading to the formation of 1,2-dihydroxynaphthalene . This intermediate is further metabolized through established pathways for naphthalene degradation, highlighting the compound’s role in environmental bioremediation.

Comparison with Similar Compounds

1-Hydroxy-6-nitronaphthalene can be compared with other nitro and hydroxyl derivatives of naphthalene, such as:

Properties

IUPAC Name

6-nitronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBPSSPZWWISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40528859
Record name 6-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38397-06-7
Record name 6-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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